Welcome to the BenchChem Online Store!
molecular formula C8H10O2S B1319415 Ethyl 3-methylthiophene-2-carboxylate CAS No. 14300-64-2

Ethyl 3-methylthiophene-2-carboxylate

Cat. No. B1319415
M. Wt: 170.23 g/mol
InChI Key: UZTZDXILWKKQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06329528B1

Procedure details

2-Bromo-3-methylthiophene (Lancaster, 26.4 g, 0.149 mol), Pd(OAc)2 (0.213 g, 0.95 mmol), 1,3-bis(diphenylphosphino) propane (0.49 g, 1.2 mmol), Na2CO3 (21.1 g, 0.20 mol), and 200 mL abs EtOH were placed into a 450 mL Hastalloy-C stirred pressure reactor, purged with N2, then pressurized with 490 psig CO, and the stirring reactor was heated to 120° C. for 36 hrs. Analysis of the reaction mixture by gas chromatography showed 1.3% and 96.9% area % starting bromomethylthiophene and carbonylation product, respectively. After cooling and venting, the reactor contents were filtered and evaporated to give a light yellow oil/solid mixture. This residue was extracted with 1,2-dichloroethane and water, and the organic phase was evaporated to give an oil. Filtration of this oil to remove residual salt gave 20.7 g (81% wt. % yield) of orange oil as ethyl 3-methyl-2-thiophenecarboxylate. 13C NMR {1H} CDCl3: δ162.8, 145.9, 131.7, 129.9, 127.0, 60.6, 15.9, 14.4 ppm.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
0.213 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].C1(P([C:31]2[CH:36]=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:37]([O-])([O-:39])=[O:38].[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].CCO>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:37]([O:39][CH2:36][CH3:31])=[O:38] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
BrC=1SC=CC1C
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
21.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.213 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred pressure reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reactor contents were filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil/solid mixture
EXTRACTION
Type
EXTRACTION
Details
This residue was extracted with 1,2-dichloroethane and water
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
Filtration of this oil
CUSTOM
Type
CUSTOM
Details
to remove residual salt

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.